Clevidipine

Catalog No.
S1796996
CAS No.
166432-28-6
M.F
C21H23Cl2NO6
M. Wt
456.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clevidipine

CAS Number

166432-28-6

Product Name

Clevidipine

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C21H23Cl2NO6

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3

InChI Key

KPBZROQVTHLCDU-UHFFFAOYSA-N

SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Description

The exact mass of the compound Clevidipine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Clevidipine is a third-generation intravenous dihydropyridine calcium channel blocker primarily used for the management of severe hypertension, particularly in perioperative settings. It acts by selectively relaxing the smooth muscle cells of small arteries, leading to arterial dilation without significantly affecting central venous pressure or cardiac output. The chemical structure of clevidipine is characterized by its molecular formula, C21H23Cl2NO6, and a molecular mass of 456.3 g/mol. It exists as a white to off-white solid that is practically insoluble in water but shows some solubility in ethanol and soybean oil .

Clevidipine undergoes rapid hydrolysis via esterases present in blood and extravascular tissues, resulting in the formation of inactive metabolites, primarily a carboxylic acid derivative and formaldehyde. This hydrolysis accounts for its ultra-short half-life of approximately one minute during the initial phase of elimination, with a terminal half-life of about 15 minutes . The reaction can be summarized as follows:

ClevidipineEsterasesInactive Metabolites\text{Clevidipine}\xrightarrow{\text{Esterases}}\text{Inactive Metabolites}

The primary mechanism of action for clevidipine involves the inhibition of L-type calcium channels, which leads to decreased intracellular calcium levels in vascular smooth muscle cells. This results in vasodilation and a consequent decrease in systemic vascular resistance, effectively lowering blood pressure without adversely affecting myocardial contractility. In clinical studies, clevidipine has demonstrated rapid onset and offset of action, allowing for precise titration to achieve target blood pressure levels .

Clevidipine is primarily used in clinical settings for:

  • Management of Severe Hypertension: Particularly during surgical procedures where tight blood pressure control is necessary.
  • Acute Hypertensive Crises: It allows for rapid adjustments in blood pressure due to its short half-life.

Its unique properties make it suitable for patients who require immediate blood pressure reduction without prolonged effects post-infusion .

Clevidipine has been shown to have minimal drug-drug interactions due to its unique metabolic pathway. It does not significantly inhibit or induce cytochrome P450 enzymes, making pharmacokinetic interactions unlikely. Clinical studies have indicated that clevidipine may interact with certain medications like beta-blockers but generally does not exhibit significant adverse interactions when administered with other commonly used drugs .

Clevidipine belongs to a class of dihydropyridine calcium channel blockers, which includes several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionHalf-LifeUnique Features
ClevidipineCalcium channel blocker~1 min (initial)Rapid onset and offset; intravenous use only
AmlodipineCalcium channel blocker30-50 hoursOral administration; longer duration
NicardipineCalcium channel blocker2-5 hoursLess selective; affects both arterial and venous systems
NifedipineCalcium channel blocker2-5 hoursOral formulation; may cause reflex tachycardia

Clevidipine's ultra-short half-life and intravenous route allow for more precise control over blood pressure compared to other oral dihydropyridine calcium channel blockers, making it particularly useful in acute settings .

IUPAC Nomenclature and Chemical Names

Clevidipine is formally designated by the International Union of Pure and Applied Chemistry as O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate [1]. Alternative systematic nomenclature includes the name (butanoyloxy)methyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate [3]. The compound is also recognized under the systematic name 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid 3-methyl 5-[(1-oxobutoxy)methyl] ester [3].

The International Nonproprietary Name designation for this compound is clevidipine, which has been assigned the International Nonproprietary Name number 7490 [8]. The compound possesses several recognized chemical identifiers including the Chemical Abstracts Service registry number 167221-71-8 [1] [5]. Additional nomenclature variants documented in chemical databases include methyl (1-oxobutoxy)methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [3].

Molecular Formula and Mass Properties

Clevidipine exhibits the molecular formula C21H23Cl2NO6, representing a complex organic molecule containing twenty-one carbon atoms, twenty-three hydrogen atoms, two chlorine atoms, one nitrogen atom, and six oxygen atoms [1] [3] [5]. The molecular weight of clevidipine is precisely calculated as 456.32 grams per mole [4] [6] [29]. The monoisotopic mass, representing the exact mass calculated using the most abundant isotope of each element, is determined to be 455.090243 atomic mass units [3] [5].

The elemental composition analysis reveals that clevidipine contains approximately 55.3% carbon, 5.1% hydrogen, 15.5% chlorine, 3.1% nitrogen, and 21.0% oxygen by mass [3]. The compound demonstrates significant molecular complexity with multiple functional groups contributing to its overall molecular architecture [1] [3].

Structural Characteristics

Core Dihydropyridine Ring Structure

Clevidipine belongs to the 1,4-dihydropyridine class of organic compounds, characterized by a six-membered heterocyclic ring containing one nitrogen atom and two double bonds positioned at the 2,3 and 5,6 positions [2] [13] [16]. The dihydropyridine ring system represents a partially saturated pyridine derivative where the 1,4-positions are sp3 hybridized carbon centers [16]. This core structural motif is fundamental to the calcium channel blocking activity exhibited by compounds in this chemical class [13] [15].

The 1,4-dihydropyridine scaffold in clevidipine adopts a boat-like conformation typical of this heterocyclic system [13] [16]. The ring nitrogen atom maintains a pyramidal geometry with the sum of bond angles around nitrogen being approximately 349.6 degrees, significantly less than the 360 degrees expected for planar geometry [14]. This pyramidalization is stabilized by intramolecular interactions within the molecular structure [14].

The dihydropyridine ring exhibits characteristic electronic properties with the nitrogen atom serving as both a hydrogen bond donor and a weak base [16]. The presence of electron-withdrawing ester groups at positions 3 and 5 significantly influences the electronic distribution within the ring system [13] [16].

Key Functional Groups and Substituents

Clevidipine contains several critical functional groups that define its chemical and pharmacological properties [1] [3]. At the 3-position of the dihydropyridine ring, the molecule features a butanoyloxymethyl ester group, representing a complex ester linkage that incorporates a butyric acid moiety connected through a methylene bridge [1] [3]. This substituent pattern is unique among dihydropyridine calcium channel blockers and contributes to the compound's distinctive pharmacokinetic properties [2] [19].

The 4-position of the dihydropyridine ring bears a 2,3-dichlorophenyl substituent, featuring two chlorine atoms in ortho and meta positions relative to the point of attachment [1] [3]. This dichlorophenyl group represents a significant departure from the nitrophenyl substituents commonly found in other dihydropyridine derivatives [13] [15]. The chlorine substituents introduce both steric and electronic effects that influence molecular conformation and receptor binding characteristics [25].

At the 5-position, clevidipine possesses a methyl ester functional group, while positions 2 and 6 of the dihydropyridine ring each bear methyl substituents [1] [3]. These methyl groups are characteristic features of the dihydropyridine pharmacophore and are essential for calcium channel blocking activity [13] [16]. The asymmetric substitution pattern, with different ester groups at positions 3 and 5, distinguishes clevidipine from symmetrically substituted dihydropyridines such as nifedipine [24].

Stereochemistry and Enantiomeric Properties

Clevidipine possesses a single chiral center at the 4-position of the dihydropyridine ring, where the dichlorophenyl substituent is attached [9] [11]. This stereogenic center gives rise to two enantiomeric forms: the R-enantiomer designated as (-)-R-clevidipine and the S-enantiomer designated as (+)-S-clevidipine [9] [11]. The compound is typically formulated and used clinically as a racemic mixture containing equal proportions of both enantiomers [9].

Pharmacokinetic studies have demonstrated that both enantiomers exhibit similar clearance characteristics, with (-)-R-clevidipine showing a mean blood clearance of 0.103 liters per minute per kilogram and (+)-S-clevidipine demonstrating a clearance of 0.096 liters per minute per kilogram [9]. The volume of distribution at steady state differs slightly between enantiomers, with values of 0.39 liters per kilogram for the R-enantiomer and 0.54 liters per kilogram for the S-enantiomer [9].

The stereochemical configuration at the 4-position significantly influences the three-dimensional molecular shape and potentially affects receptor binding affinity and selectivity [9] [10]. Both enantiomers demonstrate high clearance characteristics and similar elimination profiles, with context-sensitive half-times of approximately 2 minutes regardless of stereochemical configuration [9].

Molecular Structural Comparison with Related Dihydropyridines

PropertyClevidipineNifedipineNicardipineAmlodipine
Molecular FormulaC21H23Cl2NO6C17H18N2O6C26H29N3O6C20H25ClN2O5
Molecular Weight (g/mol)456.32346.33479.52408.88
Position 4 Substituent2,3-Dichlorophenyl2-Nitrophenyl3-Nitrophenyl2-Chlorophenyl
Position 3 EsterButanoyloxymethylMethylBenzylmethylaminoethylEthyl
Position 5 EsterMethylMethylMethylMethyl

Clevidipine exhibits several distinctive structural features when compared to other dihydropyridine calcium channel blockers [20] [21] [25]. The most notable difference lies in the 4-position substituent, where clevidipine bears a 2,3-dichlorophenyl group rather than the nitrophenyl groups characteristic of nifedipine and nicardipine [31] [34]. This substitution pattern eliminates the electron-withdrawing nitro group and introduces chlorine atoms that provide different steric and electronic properties [25].

The 3-position ester substitution in clevidipine is particularly unique, featuring a butanoyloxymethyl group that creates an ester-linked ester functionality [1] [18]. This structural motif differs significantly from the simple methyl ester found in nifedipine, the complex aminoalkyl ester in nicardipine, and the aminoethoxymethyl substitution in amlodipine [31] [32] [34]. The butanoyloxymethyl ester contributes to clevidipine's rapid metabolism by blood and tissue esterases [2] [19].

Molecular modeling studies indicate that dihydropyridines dock into calcium channel binding sites through interactions involving the 4-aryl ring positioned in a specific binding pocket, with ester groups occupying distinct conformational spaces [25]. The unique substitution pattern of clevidipine results in different binding characteristics compared to other dihydropyridines while maintaining the essential pharmacophore elements required for calcium channel antagonist activity [25].

Three-Dimensional Conformational Analysis

The three-dimensional structure of clevidipine exhibits significant conformational complexity due to its multiple substituents and their spatial arrangements [14] [17]. The central dihydropyridine ring adopts a boat-like conformation with the 4-position dichlorophenyl substituent oriented approximately perpendicular to the ring plane [14]. The dihedral angle between the dihydropyridine ring and the dichlorophenyl group is approximately 64.27 degrees, representing a notably wide angle that prevents coplanar arrangement [14].

The spatial orientation of the dichlorophenyl substituent is influenced by steric interactions with the chlorine atoms in the ortho positions, which create conformational constraints that stabilize specific rotational conformers [14]. Intramolecular hydrogen bonding interactions occur between the ring nitrogen atom and both the methyl ester oxygen atom and one of the ortho chlorine substituents, contributing to conformational stability [14].

The butanoyloxymethyl ester group at the 3-position introduces additional conformational flexibility through rotation around multiple single bonds [27] [29]. Nuclear magnetic resonance studies have confirmed the structural assignments and conformational preferences of clevidipine, demonstrating that the molecule adopts preferred conformations that minimize steric clashes while optimizing favorable interactions [27] [28].

Quantum chemical calculations using density functional theory methods have been employed to analyze the three-dimensional structure and conformational properties of clevidipine [14]. These computational studies reveal that the molecule exhibits moderate intramolecular interactions that stabilize specific conformational states, with the overall molecular geometry optimized for reduced steric strain while maintaining the essential pharmacophore geometry required for biological activity [14].

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

455.0902428 g/mol

Monoisotopic Mass

455.0902428 g/mol

Heavy Atom Count

30

UNII

19O2GP3B7Q

Drug Indication

For the reduction of blood pressure when when oral antihypertensive therapy is not feasible or not desirable.
FDA Label
Treatment of hypertensive disease

Mechanism of Action

Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.

Absorption Distribution and Excretion

urine 63-74%, feces 7-22%

Metabolism Metabolites

Clevidipine is rapidly hydrolyzed to inactive metabolites by esterases in arterial blood.

Wikipedia

Clevidipine
Ergocryptine

Biological Half Life

1 minute

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-20
Zhang JG, Dehal SS, Ho T, Johnson J, Chandler C, Blanchard AP, Clark RJ Jr, Crespi CL, Stresser DM, Wong J: Human cytochrome p450 induction and inhibition potential of clevidipine and its primary metabolite h152/81. Drug Metab Dispos. 2006 May;34(5):734-7. Epub 2006 Feb 24. [PMID:16501008]
Nordlander M, Sjoquist PO, Ericsson H, Ryden L: Pharmacodynamic, pharmacokinetic and clinical effects of clevidipine, an ultrashort-acting calcium antagonist for rapid blood pressure control. Cardiovasc Drug Rev. 2004 Fall;22(3):227-50. [PMID:15492770]
Wang QD, Segawa D, Ericsson H, Sjoquist PO, Johansson L, Ryden L: Time-dependent cardioprotection with calcium antagonism and experimental studies with clevidipine in ischemic-reperfused pig hearts: part I. J Cardiovasc Pharmacol. 2002 Aug;40(2):228-34. [PMID:12131552]
Stephens CT, Jandhyala BS: Effects of fenoldopam, a dopamine D-1 agonist, and clevidipine, a calcium channel antagonist, in acute renal failure in anesthetized rats. Clin Exp Hypertens. 2002 May;24(4):301-13. [PMID:12069360]
FDA Approved Drug Products: Cleviprex (clevidipine) injection

Explore Compound Types